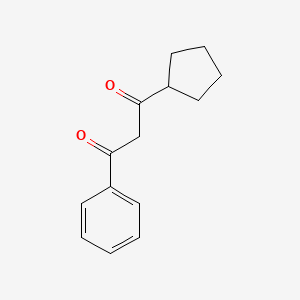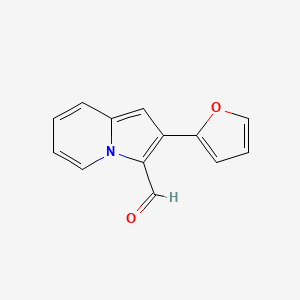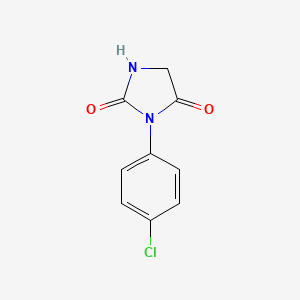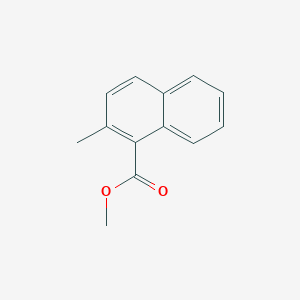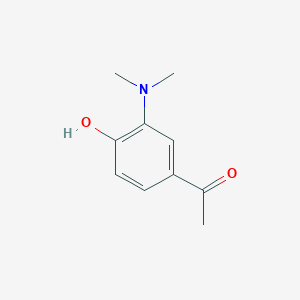
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine
Overview
Description
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine, also known as CPMDPEA, is a cyclic amine with a range of potential applications in the field of scientific research. Its unique structure and properties make it a valuable tool for scientists, allowing for a variety of experiments to be conducted in laboratories.
Scientific Research Applications
Mechanistic Insights into Chemical Reactions
Research into the behavior of compounds structurally related to N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine offers insights into their mechanistic roles in chemical reactions. For instance, studies on β-O-4 bond cleavage during lignin acidolysis reveal the significance of the γ-hydroxymethyl group and the presence of hydride transfer mechanisms in such processes. This understanding is crucial for advancing organic synthesis techniques and developing new chemical transformations (T. Yokoyama, 2015).
Applications in Organic Synthesis
Compounds with functionalities similar to N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine have been extensively used in various organic functional group transformations. N-halo reagents, for example, find applications in oxidation reactions, halogenation, acylation, and more, showcasing the versatility of these compounds in enhancing synthetic methodologies across organic chemistry (E. Kolvari et al., 2007).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, such as amines and dyes, through advanced oxidation processes (AOPs) is another area where related compounds are studied. These processes are essential for addressing the global concern over toxic and hazardous compounds in water, demonstrating the environmental applications of studying such chemical structures (Akash P. Bhat, P. Gogate, 2021).
Catalysis and Bond Formation
The study of N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine related compounds extends to their roles in catalysis, particularly in C-N and C-O bond formation. Research in this area focuses on developing new catalytic systems and enhancing the efficiency of existing ones, which is critical for the synthesis of complex molecules in pharmaceuticals and materials science (M. Kantam et al., 2013).
properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-5-11(9-14(13)17-2)7-8-15-10-12-3-4-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIAOCYKCKJJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




